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Compound of Interest

Compound Name: 3-Methylbenzophenone

Cat. No.: B1359932

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzophenone (3-MBP) is an aromatic ketone that serves as a significant
photoinitiator in various industrial processes and as a key intermediate in the synthesis of
pharmaceuticals. Its chemical structure, featuring a benzoyl group attached to a toluene moiety
at the meta-position, dictates its physicochemical properties and reactivity. This guide provides
a comprehensive overview of the fundamental properties of 3-Methylbenzophenone, including
its chemical and physical characteristics, detailed spectral data, synthesis and purification
protocols, and its role in chemical and biological contexts. The information is presented to
support research, development, and quality control activities.

Chemical and Physical Properties

3-Methylbenzophenone is typically a clear, slightly yellow to greenish liquid or a low-melting
solid at room temperature. It is characterized by its insolubility in water and solubility in various

organic solvents.

Table 2.1: General and Physical Properties of 3-
Methylbenzophenone
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Property Value Citation(s)
3-methylphenyl

IUPAC Name ( vipheny) [1][2]
(phenyl)methanone
Phenyl m-tolyl ketone, 3-

Synonyms Benzoyltoluene, m- [1]
Methylbenzophenone

CAS Number 643-65-2 [11[2]

Molecular Formula C14H120 [2]

Molecular Weight 196.25 g/mol [2]
Clear, slightly yellow to

Appearance greenish liquid or white/off- [3]
white solid
159-160 °C (This appears

Melting Point anomalous, more likely a
boiling point range)

Boiling Point 316-317 °C

Density ~1.093 - 1.095 g/cm3 at 20 °C

Flash Point >110 °C (>230 °F)

Refractive Index ~1.576 - 1.598

Water Solubility Insoluble [3]

Table 2.2: Qualitative Solubility Profile of 3-
Methylbenzophenone
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Solvent Chemical Class Expected Solubility
Water Protic Insoluble[3]

Ethanol Alcohol Soluble[3]

Methanol Alcohol Soluble

Acetone Ketone Soluble[3]

Toluene Aromatic Hydrocarbon Soluble
Dichloromethane Halogenated Soluble

Hexane Aliphatic Hydrocarbon Likely Soluble

Note: Quantitative solubility data is not readily available in the literature. A protocol for its
determination is provided in Section 5.1.

Spectroscopic Properties

The structural features of 3-Methylbenzophenone can be elucidated through various
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is characterized by signals in the aromatic region
corresponding to the protons of the two phenyl rings and a singlet in the aliphatic region for the
methyl group protons.

Table 3.1: *"H NMR Spectral Data for 3-
Methylbenzophenone (in CDCIs)

© 2025 BenchChem. All rights reserved. 3/15 Tech Support


https://wap.guidechem.com/encyclopedia/3-methylbenzophenone-dic6381.html
https://wap.guidechem.com/encyclopedia/3-methylbenzophenone-dic6381.html
https://wap.guidechem.com/encyclopedia/3-methylbenzophenone-dic6381.html
https://www.benchchem.com/product/b1359932?utm_src=pdf-body
https://www.benchchem.com/product/b1359932?utm_src=pdf-body
https://www.benchchem.com/product/b1359932?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (3)
ppm

Multiplicity Assignment Citation(s)

) Aromatic Protons
~7.78 Multiplet ) [4]
(likely ortho to C=0)

~7.62-7.51 Multiplet Aromatic Protons [4]
~7.44 - 7.32 Multiplet Aromatic Protons [4]
~2.39 Singlet Methyl Protons (-CHs)  [4]

13C NMR: The carbon NMR spectrum shows signals corresponding to the carbonyl carbon, the

aromatic carbons, and the methyl carbon.

Table 3.2: Predicted **C NMR Spectral Data for 3-

Methylbenzophenone
Chemical Shift (8) ppm Assighment
~196-198 Carbonyl Carbon (C=0)
~128-140 Aromatic Carbons (C-Ar)
~21-22 Methyl Carbon (-CH3)

Note: A fully assigned experimental 13C NMR spectrum is not readily available. The values are
predicted based on typical chemical shift ranges for the respective functional groups.[5][6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methylbenzophenone displays characteristic absorption bands for the
carbonyl group and aromatic rings.

Table 3.3: Key IR Absorption Peaks for 3-
Methylbenzophenone
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretch
) Aliphatic C-H Stretch (from -

~3000-2850 Medium

CHs)

Carbonyl (C=0) Stretch of the
~1665 Strong }

aromatic ketone
~1600-1400 Medium Aromatic C=C Ring Stretches

Note: These are characteristic absorption ranges. The exact peak positions may vary.[9][10]
[11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 3-Methylbenzophenone results in a molecular ion
peak and several characteristic fragment ions.

Table 3.4: Key Mass Spectrometry Fragments for 3-
Methylbenzophenone

Relative Intensity .
m/z . Assignment
(Estimated)

196 High [M]* (Molecular lon)

181 Moderate [M - CHs]*

119 High ([;::;())P (m-tolylcarbonyl
105 High [C7Hs0]* (Benzoyl cation)
91 Moderate [C7H7]* (Tropylium cation)
77 High [CeHs]* (Phenyl cation)

Note: Relative intensities are estimated from available spectral data.
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The fragmentation pattern can be visualized as follows:

- «CHs [C13H.O]*
m/z = 181
[C14H120]* —~CoHs T [CsH7O]* -Co [C7H7]*
m/z = 196 > m/z=119 m/z =91
e [C7H5O]* [CeHs]*
7K15 -CO 6H5
| miz=105 | miz=77

Click to download full resolution via product page

Proposed Mass Spectrometry Fragmentation Pathway.

Synthesis and Purification
Synthesis via Friedel-Crafts Acylation

A common method for synthesizing 3-Methylbenzophenone is the Friedel-Crafts acylation of
benzene with 3-methylbenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride
(AICI3).

Reactants Catalyst
3-Methylbenzoyl Chloride AlCIs
///Catalyst
Product -~

7/

3-Methylbenzophenone
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Friedel-Crafts Acylation Synthesis Scheme.

Experimental Protocol: Synthesis

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and
an anhydrous solvent such as dichloromethane. Cool the suspension to O °C in an ice bath.

Addition of Reactants: Add a solution of 3-methylbenzoyl chloride (1.0 eq) in the anhydrous
solvent dropwise to the suspension over 30 minutes. Following this, add benzene (1.2 eq)
dropwise at 0 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing
crushed ice and 1M HCI. Separate the organic layer and extract the aqueous layer with
dichloromethane.

Washing: Combine the organic layers and wash sequentially with a saturated sodium
bicarbonate solution and then with brine.

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and
evaporate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude 3-Methylbenzophenone can be purified by vacuum distillation or column

chromatography.

Column Chromatography:
o Stationary Phase: Silica gel (e.g., 230-400 mesh).

o Mobile Phase: A non-polar solvent system, such as a gradient of hexane/ethyl acetate, is
typically effective.
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o Procedure: Prepare a slurry of silica gel in hexane and pack the column. Dissolve the
crude product in a minimum amount of the eluent and load it onto the column. Elute the
column, collecting fractions.

o Analysis: Analyze the collected fractions by TLC to identify those containing the pure
product.

o Final Step: Combine the pure fractions and remove the solvent using a rotary evaporator
to yield the purified product.

Experimental Protocols for Analysis
Protocol for Quantitative Solubility Determination

o Equilibrium Method: Add an excess amount of 3-Methylbenzophenone to a known volume
of the desired solvent (e.g., ethanol, acetone) in a thermostatted vessel.

 Stirring: Stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to
ensure equilibrium is reached.

o Phase Separation: Allow the undissolved solid to settle.
o Sampling: Carefully extract a known volume of the clear, saturated supernatant.

e Quantification: Determine the concentration of 3-Methylbenzophenone in the sample using
a suitable analytical technique, such as UV-Vis spectrophotometry (using a calibration curve)
or by gravimetric analysis after evaporating the solvent.

o Calculation: Express the solubility in units such as g/L or mol/L.

Protocol for NMR Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of purified 3-Methylbenzophenone
in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCIz) in an NMR tube.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse sequence.
Key parameters include an appropriate spectral width, acquisition time, and a relaxation
delay of 1-5 seconds.
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e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. Due to the lower natural abundance and sensitivity of 13C, a larger number of
scans and a potentially longer relaxation delay (e.g., 2-5 seconds) may be necessary to
obtain a good signal-to-noise ratio.[8]

Protocol for ATR-FTIR Spectroscopy

e Background Spectrum: Record a background spectrum of the clean Attenuated Total
Reflectance (ATR) crystal.[2][12]

o Sample Application: Place a small amount of the liquid or solid 3-Methylbenzophenone
sample directly onto the ATR crystal, ensuring good contact.

e Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm~1
with a resolution of 4 cm~1.[12]

o Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol or
acetone) and a soft tissue.[2]

Protocol for GC-MS Analysis

e Sample Preparation: Prepare a dilute solution of 3-Methylbenzophenone (e.g., 10-100
pg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[1]

e GC Conditions:

o Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or
equivalent).

o Injection: Inject a small volume (e.g., 1 yL) in split or splitless mode.

o Temperature Program: Use a temperature gradient, for example, starting at 100 °C,
holding for 1 minute, then ramping at 10-20 °C/min to 280-300 °C, and holding for several
minutes.

¢ MS Conditions:

o lonization: Use standard electron ionization (El) at 70 eV.
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o Mass Range: Scan a mass range of approximately m/z 40-400.

Applications and Biological Context
Photoinitiator and UV Absorber

3-Methylbenzophenone's primary industrial application is as a photoinitiator for UV-curing
applications, such as in inks, coatings, and adhesives. Upon absorption of UV radiation, the
molecule undergoes electronic transitions to form reactive species (radicals) that initiate
polymerization.[3]
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Mechanism of Action as a Photoinitiator.
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Pharmaceutical Intermediate and Relation to Ketoprofen

3-Methylbenzophenone is a known impurity and a synthetic precursor to Ketoprofen, a widely
used non-steroidal anti-inflammatory drug (NSAID).[13] The biological activity of Ketoprofen
provides an important context for the quality control of 3-Methylbenzophenone in
pharmaceutical manufacturing.

Mechanism of Action of Ketoprofen: Ketoprofen exerts its anti-inflammatory, analgesic, and
antipyretic effects by non-selectively inhibiting the cyclooxygenase enzymes, COX-1 and COX-
2.[11] These enzymes are responsible for the conversion of arachidonic acid into
prostaglandins, which are key mediators of inflammation, pain, and fever.[4][10] The inhibition
of prostaglandin synthesis is the primary mechanism by which Ketoprofen provides therapeutic
relief.[9]

Prostaglandin Synthesis Pathway

Ketoprofen Arachidonic Acid

via COX-1 & COX-2

Y
COX-1 Enzyme COX-2 Enzyme Prostaglandins

Mediate

Inflammation

Click to download full resolution via product page

Ketoprofen's Mechanism via COX Enzyme Inhibition.
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Due to this relationship, the purity of 3-Methylbenzophenone and the levels of its potential
byproducts are critical parameters in the synthesis of Ketoprofen to ensure the final drug
product's safety and efficacy. There is no evidence in the reviewed literature to suggest that 3-
Methylbenzophenone itself has a direct, intended biological signaling role.

Safety and Handling

3-Methylbenzophenone should be handled in accordance with good industrial hygiene and

safety practices.

Table 7.1: GHS Hazard Information

Hazard Statements Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.

H302: Harmful if swallowed.

P305+P351+P338: IF IN EYES: Rinse
o cautiously with water for several minutes.
H315: Causes skin irritation. .
Remove contact lenses, if present and easy to

do. Continue rinsing.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Note: This information is based on aggregated GHS data and may not be exhaustive.

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from

strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the core properties of 3-
Methylbenzophenone. The data and protocols presented herein are intended to serve as a
valuable resource for researchers, scientists, and drug development professionals. The
comprehensive summary of its physical, chemical, and spectral properties, along with detailed
experimental methodologies, facilitates its proper identification, handling, and application in
both research and industrial settings. Understanding its role as a photoinitiator and its
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relationship to the pharmaceutical agent Ketoprofen underscores its significance in both
materials science and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 3-Methylbenzophenone | C14H120 | CID 69511 - PubChem [pubchem.ncbi.nim.nih.gov]
. GSRS [gsrs.ncats.nih.gov]

. Page loading... [wap.guidechem.com]

. 3-Methylbenzophenone(643-65-2) IR Spectrum [m.chemicalbook.com]

. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

. scribd.com [scribd.com]

. compoundchem.com [compoundchem.com]

°
(o] (0] ~ (o)) ()] EEN w N =

. wwwl.udel.edu [wwwl.udel.edu]

e 10. uanich.vscht.cz [uanich.vscht.cz]

e 11. IR Absorption Table [webspectra.chem.ucla.edu]

e 12. cpb-us-el.wpmucdn.com [cpb-us-el.wpmucdn.com]

¢ 13. PubChemlLite - 3-methylbenzophenone (C14H120) [pubchemlite.lcsb.uni.lu]

¢ To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental
Properties of 3-Methylbenzophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359932#3-methylbenzophenone-fundamental-
properties]

Disclaimer & Data Validity:
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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